molecular formula C9H8FNO B13904305 7-Fluoro-4-methylindolin-2-one

7-Fluoro-4-methylindolin-2-one

Cat. No.: B13904305
M. Wt: 165.16 g/mol
InChI Key: HFRQFCCJDQIYRA-UHFFFAOYSA-N
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Description

7-Fluoro-4-methylindolin-2-one is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom in the indole ring can significantly alter the compound’s chemical and biological properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylindolin-2-one typically involves the fluorination of indole derivatives. One common method includes the reaction of 4-methylindole with a fluorinating agent such as Selectfluor. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using silica gel chromatography with a mixture of ethyl acetate and hexanes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methylindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.

Scientific Research Applications

7-Fluoro-4-methylindolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methylindolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to bind with high affinity to various biological targets .

Comparison with Similar Compounds

  • 7-Fluoro-1-methylindolin-2-one
  • 4-Fluoroindole
  • 5-Fluoroindole

Comparison: 7-Fluoro-4-methylindolin-2-one is unique due to the specific position of the fluorine and methyl groups on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated indoles. For example, 7-Fluoro-1-methylindolin-2-one has a different substitution pattern, which may result in different biological activities and chemical properties .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

7-fluoro-4-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8FNO/c1-5-2-3-7(10)9-6(5)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12)

InChI Key

HFRQFCCJDQIYRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)NC2=C(C=C1)F

Origin of Product

United States

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